molecular formula C18H29NO B1662978 (1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 95999-12-5

(1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B1662978
CAS No.: 95999-12-5
M. Wt: 275.4 g/mol
InChI Key: BTOJYCTUJJHANF-WMLDXEAASA-N
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Scientific Research Applications

UH-232 has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UH-232 involves the following steps:

    Starting Material: The synthesis begins with the preparation of the tetralin ring system.

    Methoxylation: Introduction of a methoxy group at the 5-position of the tetralin ring.

    N-Methylation: Methylation of the nitrogen atom.

    N-Propylation: Introduction of a propyl group to the nitrogen atom.

Industrial Production Methods

Industrial production methods for UH-232 are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

UH-232 undergoes several types of chemical reactions, including:

    Oxidation: Oxidation of the methoxy group to form corresponding quinones.

    Reduction: Reduction of the nitrogen-containing functional groups.

    Substitution: Substitution reactions involving the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions using reagents like halogens or nitro compounds.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Mechanism of Action

UH-232 exerts its effects by interacting with dopamine receptors. It acts as a weak partial agonist at the D3 subtype and an antagonist at D2 autoreceptors. This dual action results in the modulation of dopamine release and metabolism in the brain. The compound also has stimulant effects and can block the behavioral effects of cocaine .

Comparison with Similar Compounds

Similar Compounds

    AJ-76: The N-monopropyl derivative of UH-232, which has similar effects.

    7-OH-DPAT: Another dopamine receptor ligand with similar pharmacological properties.

    Amisulpride: A dopamine receptor antagonist used in the treatment of schizophrenia.

    Rotigotine: A dopamine agonist used in the treatment of Parkinson’s disease.

Uniqueness of UH-232

UH-232 is unique due to its subtype selective mixed agonist-antagonist action on dopamine receptors. Unlike other compounds, it acts as a weak partial agonist at the D3 subtype and an antagonist at D2 autoreceptors, making it a valuable tool for studying dopamine receptor pharmacology .

Properties

IUPAC Name

(1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-5-12-19(13-6-2)17-11-10-16-15(14(17)3)8-7-9-18(16)20-4/h7-9,14,17H,5-6,10-13H2,1-4H3/t14-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOJYCTUJJHANF-WMLDXEAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1C)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)[C@@H]1CCC2=C([C@@H]1C)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70875101
Record name (1S,2R)-1,2,3,4-Tetrahydro-5-methoxy-1-methyl-N,N-dipropyl-2-naphthalenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70875101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95999-12-5
Record name UH 232
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95999-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name UH-232
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095999125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,2R)-1,2,3,4-Tetrahydro-5-methoxy-1-methyl-N,N-dipropyl-2-naphthalenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70875101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UH-232
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQYOR9S587
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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